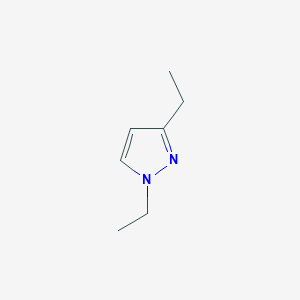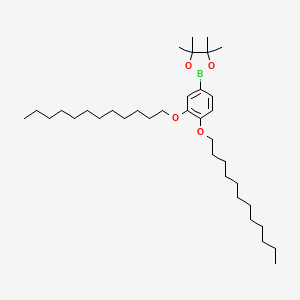![molecular formula C15H19F3N4O2S B12222531 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12222531.png)
4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a pyrimidine ring substituted with methyl and trifluoromethyl groups, and a morpholine ring substituted with a thiomorpholine-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps. One common approach starts with the preparation of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine. This intermediate is then reacted with thiomorpholine-4-carbonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in the development of advanced materials with unique electronic properties.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, disrupting cellular signaling pathways and leading to the inhibition of cancer cell growth . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)benzoic acid: This compound shares the pyrimidine core but has a benzoic acid moiety instead of the morpholine ring.
4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)phenylamine: Similar structure with an amine group replacing the morpholine ring.
Uniqueness
4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the presence of both morpholine and thiomorpholine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19F3N4O2S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C15H19F3N4O2S/c1-10-19-12(15(16,17)18)8-13(20-10)22-2-5-24-11(9-22)14(23)21-3-6-25-7-4-21/h8,11H,2-7,9H2,1H3 |
InChI Key |
KDIOEWJQWHVKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOC(C2)C(=O)N3CCSCC3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol](/img/structure/B12222469.png)

![methyl [(4E)-4-(2-carbamothioylhydrazinylidene)-2-oxo-1,3-thiazolidin-5-yl]acetate](/img/structure/B12222475.png)



![Ethanone, 1-[4-[2-(4-fluorophenoxy)ethyl]-1-piperazinyl]-2-(4-hydroxyphenyl)-](/img/structure/B12222484.png)
![Ethyl 5-methyl-4-oxo-2-(phenylcarbonylamino)thiopheno[2,3-d]1,3-thiazine-6-car boxylate](/img/structure/B12222496.png)
![1-Piperazineacetamide, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B12222497.png)
![(1E)-1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanone oxime](/img/structure/B12222503.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12222504.png)
![2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine](/img/structure/B12222511.png)
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12222515.png)

